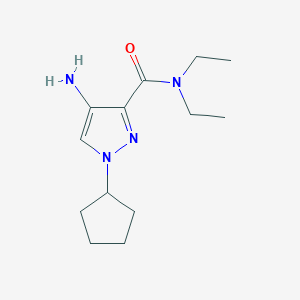
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H22N4O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
准备方法
The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with diethyl malonate under basic conditions to form the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in inflammatory and microbial processes .
相似化合物的比较
Similar compounds to 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as:
- 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific cyclopentyl and diethyl substitutions, which confer distinct chemical and biological properties .
生物活性
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered interest due to its diverse biological activities. This compound, with the molecular formula C13H22N4O and a molar mass of 250.34 g/mol, exhibits potential in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications.
- Molecular Formula : C13H22N4O
- Molar Mass : 250.34 g/mol
- CAS Number : 2101198-51-8
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In studies evaluating various pyrazole compounds, it was found that modifications at specific positions can enhance their inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the structure has been linked to enhanced antibacterial activity, suggesting that the aliphatic amide pharmacophore plays a crucial role .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Research into SAR has identified that:
- Substituents on the pyrazole ring can modulate potency against various targets.
- Aliphatic chains and aromatic rings contribute to the compound's ability to interact with biological molecules effectively.
Study on Anti-inflammatory Effects
A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using carrageenan-induced edema models in rats. The results indicated that several derivatives exhibited significant reductions in paw edema, with some compounds showing comparable efficacy to ibuprofen .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial properties of pyrazole derivatives against a panel of pathogens. The findings revealed that certain modifications led to enhanced activity against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 250 µg/mL for some compounds .
Summary Table of Biological Activities
属性
IUPAC Name |
4-amino-1-cyclopentyl-N,N-diethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-17(15-12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURWEKOFSKSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














